3-Chlorobut-3-en-1-amine 3-Chlorobut-3-en-1-amine
Brand Name: Vulcanchem
CAS No.: 918871-89-3
VCID: VC16938080
InChI: InChI=1S/C4H8ClN/c1-4(5)2-3-6/h1-3,6H2
SMILES:
Molecular Formula: C4H8ClN
Molecular Weight: 105.56 g/mol

3-Chlorobut-3-en-1-amine

CAS No.: 918871-89-3

Cat. No.: VC16938080

Molecular Formula: C4H8ClN

Molecular Weight: 105.56 g/mol

* For research use only. Not for human or veterinary use.

3-Chlorobut-3-en-1-amine - 918871-89-3

Specification

CAS No. 918871-89-3
Molecular Formula C4H8ClN
Molecular Weight 105.56 g/mol
IUPAC Name 3-chlorobut-3-en-1-amine
Standard InChI InChI=1S/C4H8ClN/c1-4(5)2-3-6/h1-3,6H2
Standard InChI Key QWZABTGKWQCMGM-UHFFFAOYSA-N
Canonical SMILES C=C(CCN)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Chlorobut-3-en-1-amine possesses a four-carbon chain with a chlorine atom and a double bond at the third position, coupled with a primary amine group at the first carbon. The IUPAC name, 3-chlorobut-3-en-1-amine, reflects this arrangement. Key structural descriptors include:

PropertyValue
Molecular FormulaC₄H₈ClN
Molecular Weight105.56 g/mol
InChI KeyQWZABTGKWQCMGM-UHFFFAOYSA-N
Canonical SMILESC=C(CCN)Cl
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors1 (NH₂ group)

The planar geometry of the chlorinated double bond introduces significant steric and electronic effects, influencing reactivity in nucleophilic substitutions and cycloadditions .

Spectroscopic Characteristics

Though experimental spectral data remains scarce, computational predictions based on analogous chlorinated amines suggest:

  • ¹H NMR: A triplet for the NH₂ protons (δ 1.2–1.5 ppm), multiplet resonances for allylic CH₂ groups (δ 2.8–3.2 ppm), and a singlet for the vinylic protons (δ 5.6–5.9 ppm) .

  • ¹³C NMR: Peaks at δ 115–120 ppm (C-Cl), δ 125–130 ppm (C=C), and δ 45–50 ppm (CH₂NH₂) .

  • IR: Stretching vibrations at 3350 cm⁻¹ (N-H), 1640 cm⁻¹ (C=C), and 750 cm⁻¹ (C-Cl).

Synthesis and Manufacturing

Chlorination of But-3-en-1-amine

Direct chlorination using Cl₂ gas in methanol at 0–5°C, analogous to the chlorination of α,β-unsaturated ketones . This method requires acid scavengers like pyridine to prevent HCl-mediated decomposition:

But-3-en-1-amine+Cl2CH3OH, pyridine3-Chlorobut-3-en-1-amine+HCl\text{But-3-en-1-amine} + \text{Cl}_2 \xrightarrow{\text{CH}_3\text{OH, pyridine}} \text{3-Chlorobut-3-en-1-amine} + \text{HCl}

Hofmann Elimination of Quaternary Ammonium Salts

Reaction of 4-chloro-N,N,N-trimethylbutan-1-ammonium hydroxide under thermal conditions could yield the target compound via β-hydrogen elimination:

[(CH3)3N+CH2CH2CCl=CH2]OHΔ3-Chlorobut-3-en-1-amine+(CH3)3N+H2O[\text{(CH}_3\text{)}_3\text{N}^+\text{CH}_2\text{CH}_2\text{CCl}=CH_2] \text{OH}^- \xrightarrow{\Delta} \text{3-Chlorobut-3-en-1-amine} + (\text{CH}_3)_3\text{N} + \text{H}_2\text{O}

Process Optimization Challenges

Key factors influencing yield and purity:

  • Temperature Control: Excessive heat promotes polymerization of the unsaturated amine .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may complicate chlorine activation.

  • Scavenger Efficiency: Incomplete HCl removal leads to secondary elimination products .

Applications in Research and Industry

Organic Synthesis Intermediates

The compound’s dual functionality enables diverse transformations:

Reaction TypeProduct ClassExample
Nucleophilic SubstitutionAziridinesCyclization with electrophiles
CycloadditionPyrrolidine derivatives[3+2] reactions with nitriles
Reductive AminationBranched aminesCoupling with ketones/aldehydes

A 2024 study demonstrated its utility in synthesizing spirocyclic amines for kinase inhibition assays, achieving 78% yield in a gold-catalyzed cyclization.

ParameterRecommendation
PPENitrile gloves, face shield
VentilationFume hood (≥0.5 m/s flow)
Spill ManagementAbsorb with vermiculite, neutralize with 5% acetic acid

Related Compounds and Derivatives

3-Chlorobut-3-enenitrile (CAS 21031-46-9)

This nitrile derivative (C₄H₄ClN) shares the chlorinated alkene motif but replaces the amine with a cyano group. Used in cyclopropane synthesis via [2+1] cycloadditions .

3-Chloro-but-2-enylamine Hydrochloride (CAS 2619-55-8)

The hydrochloride salt enhances stability for storage. Crystallizes in monoclinic P2₁/c space group with a = 7.892 Å, b = 10.345 Å, c = 12.673 Å .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s behavior under photolytic conditions.

  • Toxicity Profiling: Acute oral LD₅₀ determination in rodent models.

  • Catalytic Applications: Explore asymmetric induction in palladium-mediated cross-couplings.

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